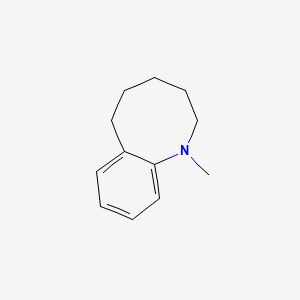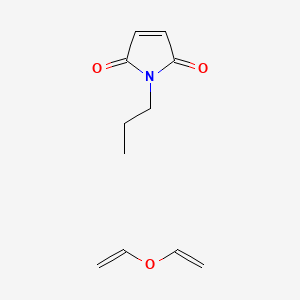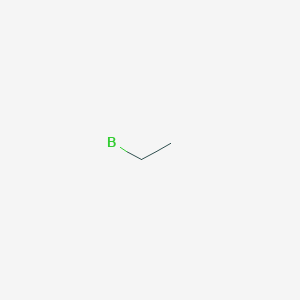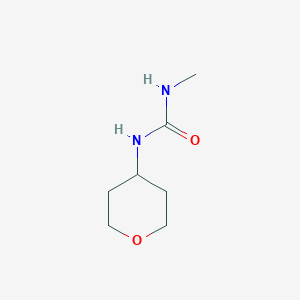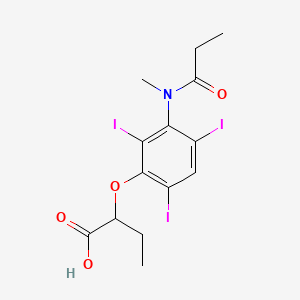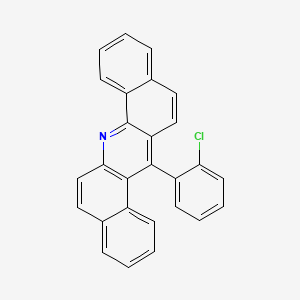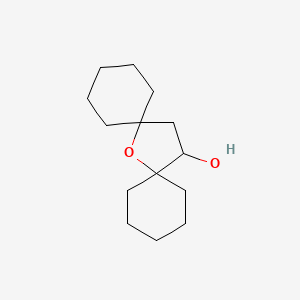![molecular formula C7H9I B14687118 1-Iodobicyclo[2.2.1]hept-2-ene CAS No. 32624-60-5](/img/structure/B14687118.png)
1-Iodobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9I. It is a derivative of norbornene, where an iodine atom is attached to the bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the iodination of norbornene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or other suitable oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and iodination reactions are applied. The scalability of the synthesis process depends on the availability of starting materials, reaction efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Iodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of norbornene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of norbornene oxides or other oxidized products.
Reduction: Formation of norbornene or other reduced derivatives.
Scientific Research Applications
1-Iodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable the compound to engage in specific chemical reactions and interactions with other molecules .
Comparison with Similar Compounds
2-Norbornene: A structurally similar compound without the iodine atom.
2,3-Diazabicyclo[2.2.1]hept-2-ene: Contains nitrogen atoms in the bicyclic structure.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents.
Uniqueness: 1-Iodobicyclo[2.2.1]hept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
32624-60-5 |
|---|---|
Molecular Formula |
C7H9I |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
1-iodobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9I/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
InChI Key |
CJBNGMWTNRWSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


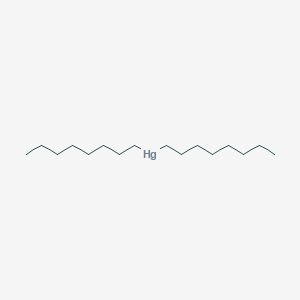

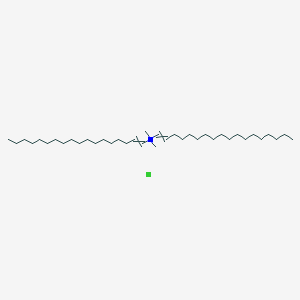
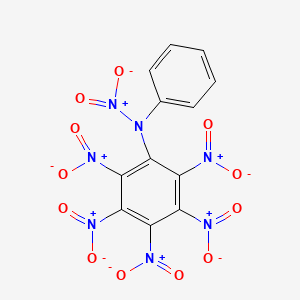
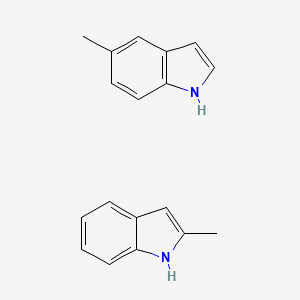
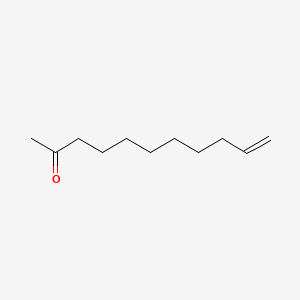
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
